(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 136465-85-5
VCID: VC0019060
InChI: InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1
SMILES: C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid

CAS No.: 136465-85-5

VCID: VC0019060

Molecular Formula: C18H23NO4

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid - 136465-85-5

Description

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic acid is a chemical compound with specific physical and chemical properties . Its predicted boiling point is approximately 495.9±38.0 °C, and its density is estimated to be 1.220±0.06 g/cm3 . It is expected to be soluble in ethanol and methanol .

Decahydroisoquinoline-3-carboxylic acid, with the molecular formula C10H17NO2, is related to this compound . It has a molecular weight of 183.25 g/mol . Computed descriptors for decahydroisoquinoline-3-carboxylic acid include its IUPAC name, 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, as well as its InChI and SMILES notations . Another similar compound is (r)-n-Cbz-3,4-dihydro-1h-isoquinolinecarboxylic acid, which has a molecular weight of 311.3 g/mol and the molecular formula C18H17NO4 .

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CAS No. 136465-85-5
Product Name (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid
Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
IUPAC Name (3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1
Standard InChIKey OJDLZOUHAPYVTA-XHSDSOJGSA-N
SMILES C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3
Synonyms (3S,4aS,8aS)-Octahydro-2,3(1H)-isoquinolinedicarboxylic Acid 2-(Phenylmethyl) Ester;
PubChem Compound 18650729
Last Modified Apr 15 2024

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